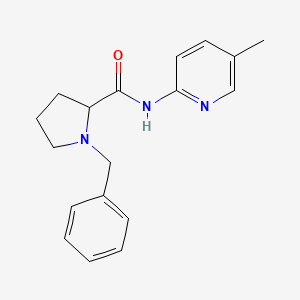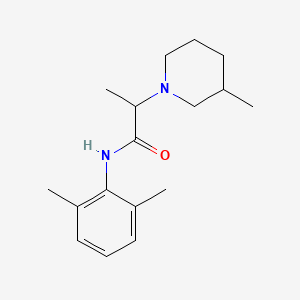![molecular formula C11H19N3O B7565765 2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7565765.png)
2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMXAA and ASA404, and it has been found to exhibit promising anti-cancer and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the stimulator of interferon genes (STING) pathway. This pathway is responsible for the production of type I interferons, which play a crucial role in the immune response against cancer cells.
Biochemical and Physiological Effects
DMXAA has been shown to induce several biochemical and physiological effects in vivo. It increases the production of cytokines such as TNF-α and IFN-γ, which are involved in the immune response against cancer cells. DMXAA also inhibits the growth of tumor blood vessels, leading to tumor starvation and subsequent cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMXAA is its ability to induce tumor regression by activating the immune system. This makes it a promising candidate for cancer immunotherapy. However, DMXAA has some limitations in lab experiments, including its low solubility in water and its instability in acidic conditions.
Orientations Futures
There are several potential future directions for DMXAA research. One area of interest is the development of new formulations and delivery methods to improve its solubility and stability. Another direction is the investigation of DMXAA's potential applications in combination with other cancer treatments such as chemotherapy and radiation therapy. Additionally, further studies are needed to understand the exact mechanism of action of DMXAA and to identify biomarkers that can predict its efficacy in cancer treatment.
Méthodes De Synthèse
The synthesis of DMXAA involves the reaction between 3,5-dimethylpiperidin-1-amine and 5-methyl-1,2,4-oxadiazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain pure DMXAA.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its potential applications in cancer treatment. It has been found to induce tumor regression by activating the immune system and increasing the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). DMXAA has also been shown to inhibit the growth of tumor blood vessels, leading to tumor starvation and subsequent cell death.
Propriétés
IUPAC Name |
2-[(3,5-dimethylpiperidin-1-yl)methyl]-5-methyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-8-4-9(2)6-14(5-8)7-11-13-12-10(3)15-11/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMDNISBVQOHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=NN=C(O2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[(2-hydroxy-5-methylphenyl)carbamoyl]phenyl]pyridine-3-carboxamide](/img/structure/B7565688.png)
![2-Methyl-5-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7565697.png)


![1-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazole-3-carboxamide](/img/structure/B7565730.png)
![N-[3-[(2-carbamoylpyrrolidin-1-yl)methyl]phenyl]-1-(2-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxamide](/img/structure/B7565744.png)

![(6-Imidazol-1-ylpyridin-3-yl)-[4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]methanone](/img/structure/B7565773.png)
![methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)thiophene-2-carboxylate](/img/structure/B7565775.png)


![1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone](/img/structure/B7565786.png)
![2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline](/img/structure/B7565798.png)
![1-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-3-(1-phenylethyl)imidazolidine-2,4,5-trione](/img/structure/B7565799.png)